5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound belonging to the class of sulfonamides. It features a thiophene ring system substituted with chlorine and a sulfonamide group, as well as a furan ring with a thiophen-2-yl group
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
It’s worth noting that thiophene and its derivatives are known to react easily with electrophiles due to the sulfur atom contributing two π electrons to the aromatic sextet .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of reactions, including electrophilic, nucleophilic, or radical substitutions .
Result of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Action Environment
The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones, for example, cheaper and environmentally friendly but still effective and selective reaction procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene and furan precursors. One common approach is the heterocyclization of appropriate substrates, followed by chlorination and sulfonamide formation . The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale heterocyclization reactions, possibly using continuous flow reactors to enhance efficiency and control reaction parameters. The use of catalysts and optimized reaction conditions would be crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiophene and furan rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed to reduce the sulfur atoms in the thiophene rings.
Substitution: : The chlorine atom on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, and the conditions depend on the specific nucleophile and reaction desired.
Major Products Formed
Oxidation: : Formation of thiophene sulfoxides or sulfones.
Reduction: : Formation of reduced thiophene derivatives.
Substitution: : Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and materials. In biology, it can be used to study the interactions of sulfonamide groups with biological targets, potentially leading to the discovery of new drugs.
Medicine
The compound has shown potential in medicinal chemistry due to its ability to interact with various biological targets. It can be used as a lead compound for the development of new therapeutic agents, particularly in the treatment of bacterial infections, as sulfonamides are known for their antibacterial properties.
Industry
In the material science industry, this compound can be used to create advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its incorporation into polymers or other materials can lead to the development of new technologies.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide
5-chloro-N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide
5-chloro-N-(benzyl)thiophene-2-sulfonamide
Uniqueness
The uniqueness of 5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide lies in its complex structure, which includes both thiophene and furan rings. This structural complexity can lead to unique biological and chemical properties that are not found in simpler sulfonamide derivatives.
Properties
IUPAC Name |
5-chloro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S3/c14-12-5-6-13(20-12)21(16,17)15-8-9-3-4-10(18-9)11-2-1-7-19-11/h1-7,15H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZFANUOPUVZIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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